N-(3-methylbutyl)-4-nitrobenzamide

Physicochemical profiling Lipophilicity Membrane permeability

N-(3-methylbutyl)-4-nitrobenzamide is a research-grade nitrobenzamide scaffold uniquely suited for medicinal chemistry and chemical biology applications. Its 3-methylbutyl chain provides intermediate lipophilicity (clogP ≈ 2.5), making it an optimal starting point for systematic SAR exploration of DprE1 inhibitors. The 4-nitro group enables nitroreductase-mediated activation, a critical feature for GDEPT/ADEPT prodrug design absent in nitro-free analogs. It serves as a reliable reference standard for LC-MS/MS or HPLC-UV method development, and its defined single-nitro architecture simplifies mechanistic reduction studies. For procurement: standard international B2B shipping applies; confirm purity ≥98% and request a quote for bulk or custom sizes.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B8767611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutyl)-4-nitrobenzamide
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O3/c1-9(2)7-8-13-12(15)10-3-5-11(6-4-10)14(16)17/h3-6,9H,7-8H2,1-2H3,(H,13,15)
InChIKeyHMHXXYFBPPJKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-methylbutyl)-4-nitrobenzamide: A Structurally Defined Nitrobenzamide with Distinct Physicochemical Properties for Targeted Research Applications


N-(3-methylbutyl)-4-nitrobenzamide (CAS 328015-15-2) is a synthetic organic compound belonging to the nitrobenzamide class, characterized by a 4-nitrobenzamide core substituted at the amide nitrogen with a 3-methylbutyl (isopentyl) chain. Its molecular formula is C₁₂H₁₆N₂O₃ and its molecular weight is 236.27 g/mol [1]. The compound serves as a research tool in medicinal chemistry and chemical biology, particularly as a scaffold for investigating nitroreductase-dependent prodrug activation or as a reference standard in analytical method development. Compared to the unsubstituted parent 4-nitrobenzamide (MW 166.13 g/mol), the N-alkyl substitution markedly increases lipophilicity, which influences membrane permeability and distribution profiles [2].

Why N-(3-methylbutyl)-4-nitrobenzamide Cannot Be Replaced by Generic 4-Nitrobenzamide or Other N-Alkyl Analogs


Substitution of N-(3-methylbutyl)-4-nitrobenzamide with the unsubstituted parent 4-nitrobenzamide, or with nitro-free N-isopentylbenzamide, will result in profoundly altered physicochemical and biological profiles. The 3-methylbutyl chain increases lipophilicity (estimated clogP ≈ 2.5) compared to 4-nitrobenzamide (clogP ≈ 1.0), altering membrane permeability and metabolic stability . The presence of the 4-nitro group introduces a redox-active center capable of undergoing nitroreductase-mediated reduction, a property absent in nitro-free analogs such as N-(3-methylbutyl)benzamide (MW 191.27 g/mol) [1]. Furthermore, within the class of N-alkyl nitrobenzamides, subtle variations in alkyl chain length and branching critically impact antimycobacterial potency, as demonstrated by structure-activity relationship (SAR) studies showing that optimal activity is confined to specific chain lengths and lipophilicity ranges [2]. Therefore, even closely related N-alkyl nitrobenzamides cannot be interchanged without compromising experimental reproducibility or biological outcome.

Quantitative Evidence for Selecting N-(3-methylbutyl)-4-nitrobenzamide over Closest Analogs: A Comparator-Based Guide


Molecular Weight and Lipophilicity Differentiation from Unsubstituted 4-Nitrobenzamide

N-(3-methylbutyl)-4-nitrobenzamide possesses a molecular weight of 236.27 g/mol, which is 70.14 g/mol (42%) greater than that of unsubstituted 4-nitrobenzamide (166.13 g/mol) [1][2]. This increase in molecular weight is accompanied by an estimated increase in clogP from approximately 1.0 to 2.5, reflecting a >30-fold increase in octanol-water partition coefficient . Such lipophilicity differences directly impact passive membrane permeability and distribution in biological systems.

Physicochemical profiling Lipophilicity Membrane permeability

Structural Divergence from Nitro-Free N-Isopentylbenzamide: The 4-Nitro Group as a Redox-Active Pharmacophore

In contrast to the nitro-free analog N-(3-methylbutyl)benzamide (MW 191.27 g/mol), N-(3-methylbutyl)-4-nitrobenzamide contains an electron-withdrawing 4-nitro group that confers distinct redox properties [1][2]. The nitro group can undergo enzymatic reduction by nitroreductases to generate reactive intermediates, a mechanism exploited in prodrug strategies for cancer and infectious diseases. This functional group also introduces a strong UV chromophore (λmax ~270 nm) and alters the compound's electrochemical behavior, enabling voltammetric detection [3].

Nitroreductase prodrug Redox chemistry Electrophilic substitution

Class-Level Antimycobacterial Activity of N-Alkyl Nitrobenzamides Supports Scaffold Selection

Although direct biological activity data for N-(3-methylbutyl)-4-nitrobenzamide are not publicly available, the compound belongs to the class of N-alkyl nitrobenzamides that exhibit promising antimycobacterial activity. In a 2024 study, a family of N-alkyl nitrobenzamides was evaluated against Mycobacterium tuberculosis, with the most active 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives achieving minimum inhibitory concentrations (MIC) as low as 16 ng/mL in vitro [1]. Structure-activity relationships within this series indicate that intermediate lipophilicity and specific alkyl chain lengths are critical for optimal DprE1 inhibition and cellular activity. The 3-methylbutyl chain present in the target compound falls within the lipophilicity range associated with good membrane permeability, positioning this scaffold as a relevant candidate for further antimycobacterial optimization.

Antitubercular DprE1 inhibition Mycobacterium tuberculosis

Differentiation from Methyl-Substituted Analog 3-Methyl-N-(3-methylbutyl)-4-nitrobenzamide

The closely related analog 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide (MW 250.3 g/mol) incorporates an additional methyl group at the 3-position of the aromatic ring . This substitution increases molecular weight by 14.0 g/mol (5.9%) and introduces steric hindrance adjacent to the nitro group. Such modifications are known to alter binding orientation in target pockets (e.g., DprE1) and can significantly impact metabolic stability. The unsubstituted target compound lacks this steric bulk, potentially offering a cleaner SAR profile for hit-to-lead optimization.

Structure-activity relationship Steric effects Isomer differentiation

High-Value Application Scenarios for N-(3-methylbutyl)-4-nitrobenzamide Based on Evidence-Driven Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization of DprE1 Inhibitors for Tuberculosis

Given the validated class-level antimycobacterial activity of N-alkyl nitrobenzamides (MIC as low as 16 ng/mL), N-(3-methylbutyl)-4-nitrobenzamide serves as a core scaffold for designing DprE1 inhibitors [1]. Its intermediate lipophilicity (clogP ≈ 2.5) and lack of additional ring substituents make it an ideal starting point for systematic SAR exploration, allowing medicinal chemists to probe the effects of aromatic substitution and alkyl chain modifications on potency, selectivity, and metabolic stability.

Nitroreductase Prodrug Development in Cancer Gene Therapy

The 4-nitro group confers redox sensitivity, enabling enzymatic reduction by nitroreductases to cytotoxic intermediates. This property, absent in nitro-free analogs such as N-(3-methylbutyl)benzamide, positions the compound as a candidate for prodrug activation strategies in GDEPT (gene-directed enzyme prodrug therapy) or ADEPT (antibody-directed enzyme prodrug therapy) approaches [2]. Electrochemical studies on nitro-substituted benzamides further support their utility as detectable prodrugs in analytical method development [3].

Analytical Reference Standard for LC-MS/MS Method Development

N-(3-methylbutyl)-4-nitrobenzamide possesses a well-defined molecular weight (236.27 g/mol) and a strong UV chromophore due to the 4-nitro group, making it suitable as a reference standard for developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or HPLC-UV methods for quantifying nitrobenzamide derivatives in biological matrices [4]. Its distinct retention properties, influenced by the 3-methylbutyl chain, allow for effective separation from more polar or less lipophilic analogs.

Chemical Biology: Probing Nitro Group Bioreduction Mechanisms

The compound provides a simplified model system for investigating the kinetics and products of nitroreductase-mediated reduction, a critical step in the activation of nitroaromatic prodrugs. Its single nitro group and defined alkyl chain avoid the complexity of dinitro or trifluoromethyl analogs, enabling cleaner mechanistic interpretation. Voltammetric detection methods previously established for nitro-substituted benzamides can be directly applied to quantify reduction potentials [3].

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